1-(3-CHLORO-1-METHYLINDAZOL-5-YL)METHANAMINE HYDROCHLORIDE
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Overview
Description
1-(3-Chloro-1-methylindazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H11Cl2N3 and a molecular weight of 232.10974 g/mol . This compound belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The indazole scaffold is a significant heterocyclic system that provides the skeleton for various bioactive molecules .
Preparation Methods
The synthesis of 1-(3-chloro-1-methylindazol-5-yl)methanamine hydrochloride involves several steps. One common method is the Fischer indole synthesis, which uses hydrazine and an aldehyde or ketone as starting materials . The reaction typically occurs under acidic conditions, such as using acetic acid or hydrochloric acid as catalysts . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
1-(3-Chloro-1-methylindazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indazole ring, which is rich in π-electrons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
1-(3-Chloro-1-methylindazol-5-yl)methanamine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-chloro-1-methylindazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The indazole ring can bind to various receptors and enzymes, modulating their activity . For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-(3-Chloro-1-methylindazol-5-yl)methanamine hydrochloride can be compared with other indazole derivatives, such as:
1H-Indole-3-carbaldehyde: Used as a precursor for synthesizing biologically active molecules.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
5-Fluoro-3-phenylindole derivatives: Known for their antiviral properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(3-chloro-1-methylindazol-5-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3.ClH/c1-13-8-3-2-6(5-11)4-7(8)9(10)12-13;/h2-4H,5,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEBVLIFPVFTQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CN)C(=N1)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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